N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-7-3-18(4-8-21)16-29-25(33)20-5-1-19(2-6-20)17-32-26(34)23-15-22(31-11-13-35-14-12-31)9-10-24(23)30-27(32)36/h1-10,15,23H,11-14,16-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCUOEJVHFBOGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)Cl)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to diverse biological activities, making it a subject of extensive research.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur within its structure. The compound includes various functional groups that enhance its biological activity:
- Chlorophenyl moiety : Known for its role in enhancing lipophilicity and biological interactions.
- Morpholine ring : Often associated with improved pharmacokinetic properties.
- Tetrahydroquinazoline structure : Linked to various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of tetrahydroquinazoline effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Inhibition of Bacterial Growth : Preliminary studies suggest effective inhibition against Gram-positive and Gram-negative bacteria.
- Synergistic Effects : When combined with other antibiotics, it may enhance overall efficacy against resistant strains.
Anti-inflammatory Properties
The structural components may contribute to anti-inflammatory effects:
- Cytokine Modulation : The compound has been shown to modulate the production of pro-inflammatory cytokines in vitro.
- Animal Models : Inflammatory models indicate a reduction in edema and pain when treated with this compound.
Comparative Analysis
A comparative analysis with structurally related compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-Chlorophenyl)-4-methylbenzamide | Similar amide structure | Exhibits notable crystal packing properties |
| 6-(Morpholin-4-yl)-1,2,3,4-tetrahydroquinazoline | Contains morpholine and tetrahydroquinazoline | Known for anticancer activity |
| 2-Aminoquinazoline derivatives | Quinazoline core with various substitutions | Display diverse biological activities including antimicrobial effects |
Research Findings
Recent studies have focused on elucidating the mechanism of action and optimizing the pharmacological profile of this compound:
- In vitro Studies : Cell line assays have shown IC50 values indicating potent activity against various cancer cell lines.
- In vivo Studies : Animal studies support the potential therapeutic applications in cancer treatment, with favorable safety profiles noted.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Spectroscopic Signatures
| Functional Group | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|---|
| Sulfanylidene (C=S) | 1247–1255 | - | 165–175 (C=S) |
| Morpholine | - | 3.6–3.8 (OCH₂), 2.4–2.6 (NCH₂) | 50–55 (NCH₂), 65–70 (OCH₂) |
| Sulfamoyl (SO₂NH₂) | 1150–1170 (SO₂ asym) | 7.5–8.0 (aromatic H) | 125–130 (SO₂) |
Q & A
Basic: What are the key synthetic routes for this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Condensation : Reaction of hydrazine hydrate with chalcones to form pyrazoline intermediates .
- Functionalization : Introduction of the morpholinyl group via nucleophilic substitution or coupling reactions (e.g., using morpholine derivatives under basic conditions) .
- Benzamide coupling : Activation of carboxylic acid groups (e.g., using pivaloyl chloride or trichloroisocyanuric acid) followed by coupling with amines .
Critical Considerations : Hazard analysis for reactive intermediates (e.g., acyl chlorides) and optimization of reaction scales (e.g., 125 mmol scale reactions) are essential for reproducibility .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydroquinazolinone and benzamide moieties .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for refining crystal structures, especially to resolve challenges like twinning or high thermal motion in the morpholinyl group .
Advanced: How can multi-step synthesis be optimized for higher yields?
Methodological Answer:
- Stepwise Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate intermediates.
- Catalytic Enhancements : Employ palladium catalysts for coupling reactions or phase-transfer catalysts for morpholine substitutions .
- Scale-Dependent Adjustments : Monitor exothermic reactions (e.g., acyl chloride formation) at larger scales to prevent side reactions .
Advanced: How to address challenges in X-ray crystallographic refinement?
Methodological Answer:
- Software Tools : Use SHELXL for high-resolution data refinement. Adjust parameters like ADPs (Atomic Displacement Parameters) for flexible groups (e.g., morpholinyl rings) .
- Twinning Analysis : Apply the TWIN law in SHELX to handle twinned crystals, common in compounds with planar aromatic systems .
- Validation : Cross-check with spectroscopic data to resolve ambiguities in electron density maps.
Advanced: What biological targets are associated with this compound?
Methodological Answer:
- Enzyme Inhibition : The compound may target bacterial enzymes like acps-pptase, critical for lipid biosynthesis, via competitive inhibition of the sulfanylidene group .
- Receptor Modulation : The morpholinyl group enhances interactions with hydrophobic pockets in kinases or GPCRs .
Experimental Design : Use fluorescence polarization assays to measure binding affinity and SPR (Surface Plasmon Resonance) for kinetic analysis .
Advanced: How to resolve conflicting spectroscopic data across studies?
Methodological Answer:
- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl, as solvent polarity impacts chemical shifts for the sulfanylidene group .
- Dynamic Processes : Variable-temperature NMR to identify conformational exchange in the tetrahydroquinazolinone ring .
- Cross-Validation : Pair crystallographic data with computational models (e.g., DFT) to validate disputed geometries .
Advanced: What is the role of the sulfanylidene group in reactivity?
Methodological Answer:
- Nucleophilic Substitution : The sulfanylidene group acts as a leaving group in displacement reactions (e.g., with amines or alkoxides) .
- Redox Activity : Susceptible to oxidation, forming disulfide bridges under aerobic conditions, which can be monitored via TLC or UV-Vis .
Applications : Functionalize the group to generate derivatives for SAR studies .
Advanced: How do structural analogs differ in biological activity?
Methodological Answer:
- Trifluoromethyl Analogs : Replace the chlorophenyl group with CF to enhance metabolic stability and lipophilicity, as seen in PubChem analogs .
- Pyrimidine vs. Quinazolinone Cores : Pyrimidine-based analogs show reduced kinase inhibition but improved solubility .
Methodology : Use MTT assays on cancer cell lines (e.g., HeLa) to compare IC values .
Advanced: What methodologies assess purity and impurity profiles?
Methodological Answer:
- HPLC : Employ Chromolith® columns with UV detection (λ = 254 nm) to separate impurities. Use gradient elution (acetonitrile/water + 0.1% TFA) .
- LC-MS : Identify trace impurities (e.g., dechlorinated byproducts) via high-resolution Q-TOF instruments .
Standards : Follow USP guidelines for validation of analytical methods .
Advanced: What computational approaches predict binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial acps-pptase, focusing on the sulfanylidene and morpholinyl groups .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes in aqueous environments .
Validation : Correlate docking scores with experimental IC data from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
